

# Application of 2-Amino-5-methylbenzoic Acid in Agrochemical Research

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## Compound of Interest

Compound Name: 2-Amino-5-methylbenzoic acid

Cat. No.: B193564

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## Introduction

**2-Amino-5-methylbenzoic acid**, also known as 5-methylanthranilic acid, is a versatile aromatic carboxylic acid that serves as a valuable building block in the synthesis of a variety of biologically active molecules. In the field of agrochemical research, its structural scaffold is of significant interest for the development of novel insecticides, fungicides, herbicides, and plant growth regulators. The strategic placement of the amino, carboxyl, and methyl groups on the benzene ring allows for diverse chemical modifications, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties of the resulting agrochemicals.

This document provides detailed application notes and protocols for the use of **2-amino-5-methylbenzoic acid** and its derivatives in agrochemical research, with a focus on its application in the synthesis of insecticides, fungicides, and herbicides.

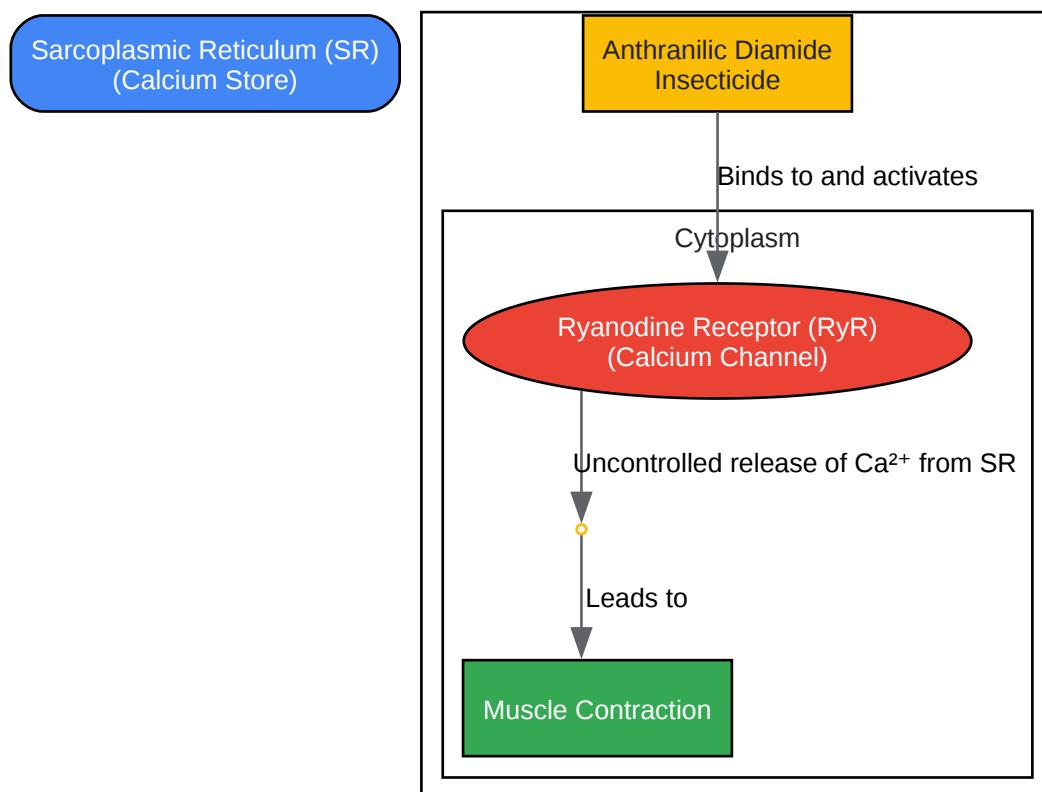
## I. Application in Insecticide Research: Anthranilic Diamides

The most prominent application of anthranilic acid derivatives in agrochemical research is in the synthesis of the anthranilic diamide class of insecticides.<sup>[1]</sup> These compounds are potent and selective activators of insect ryanodine receptors (RyRs), which are critical for muscle function.<sup>[1]</sup> This mode of action provides an effective tool for managing resistance to other

insecticide classes. While many commercialized diamide insecticides are derived from substituted anthranilic acids, the fundamental structure-activity relationships (SAR) and synthetic strategies are highly relevant to derivatives of **2-amino-5-methylbenzoic acid**.

## A. Mechanism of Action: Ryanodine Receptor Modulation

Anthranilic diamide insecticides bind to insect RyRs, locking them in a partially open state. This leads to an uncontrolled release of calcium ions from the sarcoplasmic reticulum into the cytoplasm of muscle cells.<sup>[1]</sup> The resulting depletion of intracellular calcium stores causes muscle contraction, paralysis, and ultimately the death of the insect.

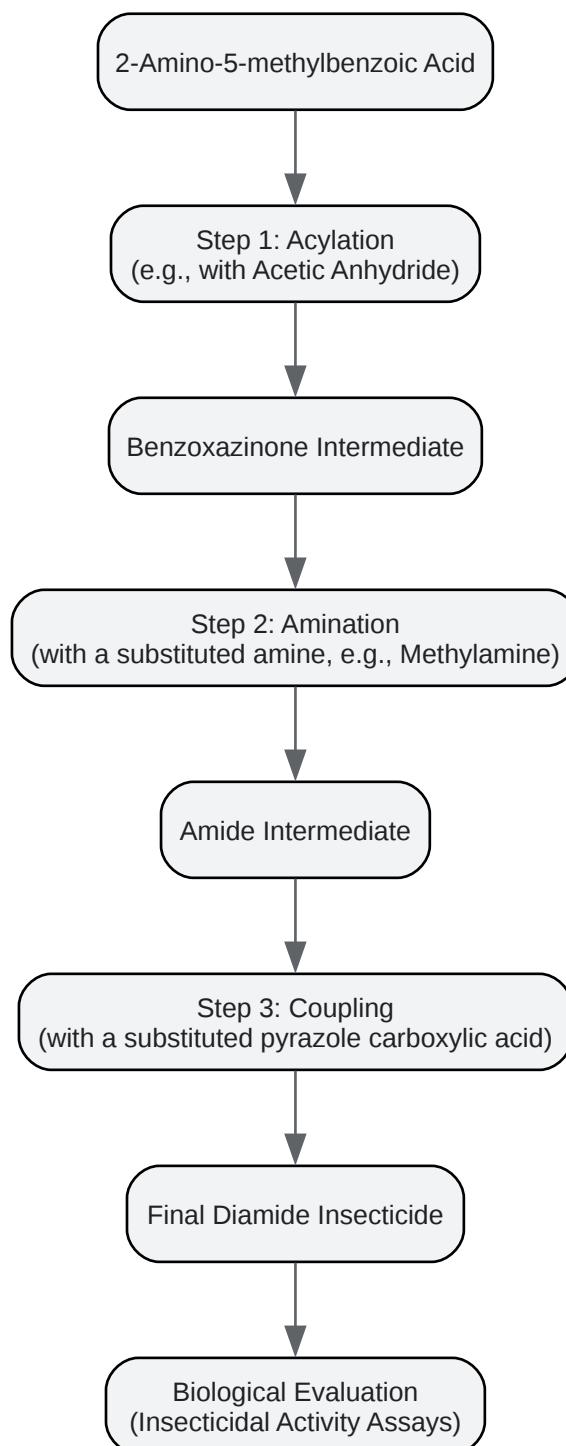


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Signaling pathway of diamide insecticides.

## B. Synthesis of Diamide Insecticides

The synthesis of diamide insecticides from a **2-amino-5-methylbenzoic acid** precursor generally involves a multi-step process. A common route proceeds through the formation of a benzoxazinone intermediate, which is then reacted with a substituted amine.



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General experimental workflow for synthesis and evaluation.

## C. Experimental Protocols

### Protocol 1: Synthesis of 6-Methyl-2H-3,1-benzoxazin-2,4(1H)-dione

This protocol describes the formation of a key benzoxazinone intermediate from **2-amino-5-methylbenzoic acid**.

- Materials:
  - **2-Amino-5-methylbenzoic acid**
  - Triphosgene or a similar acylating agent
  - Anhydrous solvent (e.g., Toluene, Dioxane)
  - Inert atmosphere (Nitrogen or Argon)
  - Standard glassware for organic synthesis
- Procedure:
  - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend **2-amino-5-methylbenzoic acid** (1 equivalent) in anhydrous toluene.
  - Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous toluene to the stirred suspension at room temperature.
  - Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting material.
  - Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
  - Collect the solid product by filtration, wash with cold toluene or hexanes, and dry under vacuum to yield the 6-methyl-2H-3,1-benzoxazin-2,4(1H)-dione.

## Protocol 2: Synthesis of a Diamide Insecticide Candidate

This protocol outlines the coupling of the benzoxazinone intermediate with a substituted amine to form a diamide.

- Materials:

- 6-Methyl-2H-3,1-benzoxazin-2,4(1H)-dione (from Protocol 1)
- Substituted amine (e.g., 2-amino-N-methyl-3-chlorobenzamide)
- Aprotic solvent (e.g., Acetonitrile, DMF)
- Base (e.g., Potassium carbonate, Triethylamine)

- Procedure:

- In a round-bottom flask, dissolve the substituted amine (1 equivalent) in the chosen aprotic solvent.
- Add the base (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
- Add the 6-methyl-2H-3,1-benzoxazin-2,4(1H)-dione (1.1 equivalents) portion-wise to the stirred mixture.
- Heat the reaction mixture to 50-80°C and monitor the progress by TLC.
- Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the product.
- Collect the crude product by filtration, wash with water, and then purify by recrystallization or column chromatography to obtain the final diamide insecticide candidate.

## D. Quantitative Data

The insecticidal activity of novel diamide compounds is typically evaluated against various pest species. The following table presents representative data for anthranilic diamide analogs,

demonstrating the type of quantitative information generated in such studies.

| Compound ID | Target Pest         | Bioassay Type | Activity Metric        | Value  | Reference |
|-------------|---------------------|---------------|------------------------|--------|-----------|
| 6           | Plutella xylostella | Larvicidal    | % Activity @ 0.4 µg/mL | 71.43% | [2]       |
| 6           | Spodoptera exigua   | Larvicidal    | % Activity @ 1 µg/mL   | 33.33% | [2]       |
| 5d          | Plutella xylostella | Larvicidal    | % Activity @ 4 µg/mL   | 57.14% | [3]       |
| 5d          | Plutella xylostella | Larvicidal    | % Activity @ 10 µg/mL  | 80.95% | [3]       |
| 5d          | Plutella xylostella | Larvicidal    | % Activity @ 40 µg/mL  | 100%   | [3]       |
| 9IIIa       | Plutella xylostella | Larvicidal    | % Activity @ 10 mg/L   | >90%   | [4]       |
| 9IIIC       | Plutella xylostella | Larvicidal    | % Activity @ 10 mg/L   | >90%   | [4]       |
| 9IIId       | Plutella xylostella | Larvicidal    | % Activity @ 10 mg/L   | >90%   | [4]       |
| 8q          | Mythimna separata   | Larvicidal    | % Activity @ 0.8 mg/L  | 80%    | [5]       |

Note: The compounds listed are analogs and not directly synthesized from **2-amino-5-methylbenzoic acid**, but the data illustrates the evaluation process.

## II. Application in Fungicide Research

Derivatives of 2-aminobenzoic acid have also shown promise as antifungal agents.<sup>[6]</sup> The synthesis of novel heterocyclic compounds from **2-amino-5-methylbenzoic acid** is a viable strategy for the discovery of new fungicides.

## A. Synthesis of Benzimidazole Fungicide Precursors

Benzimidazoles are an important class of fungicides that act by inhibiting microtubule assembly.

### Protocol 3: Synthesis of a Substituted 2-Aminobenzimidazole

- Materials:

- 2-Amino-5-methylbenzoic acid
- Thionyl chloride
- o-Phenylenediamine
- Polyphosphoric acid (PPA) or another suitable cyclizing agent

- Procedure:

- Convert **2-amino-5-methylbenzoic acid** to its corresponding acyl chloride by reacting with thionyl chloride.
- React the acyl chloride with o-phenylenediamine to form an amide intermediate.
- Heat the amide intermediate in PPA to effect cyclization to the benzimidazole ring system.
- The resulting benzimidazole can then be further functionalized to produce a range of fungicide candidates.

## B. Quantitative Antifungal Activity Data

The following table provides examples of the fungicidal activity of benzimidazole and other amino-scaffold derivatives against various phytopathogenic fungi.

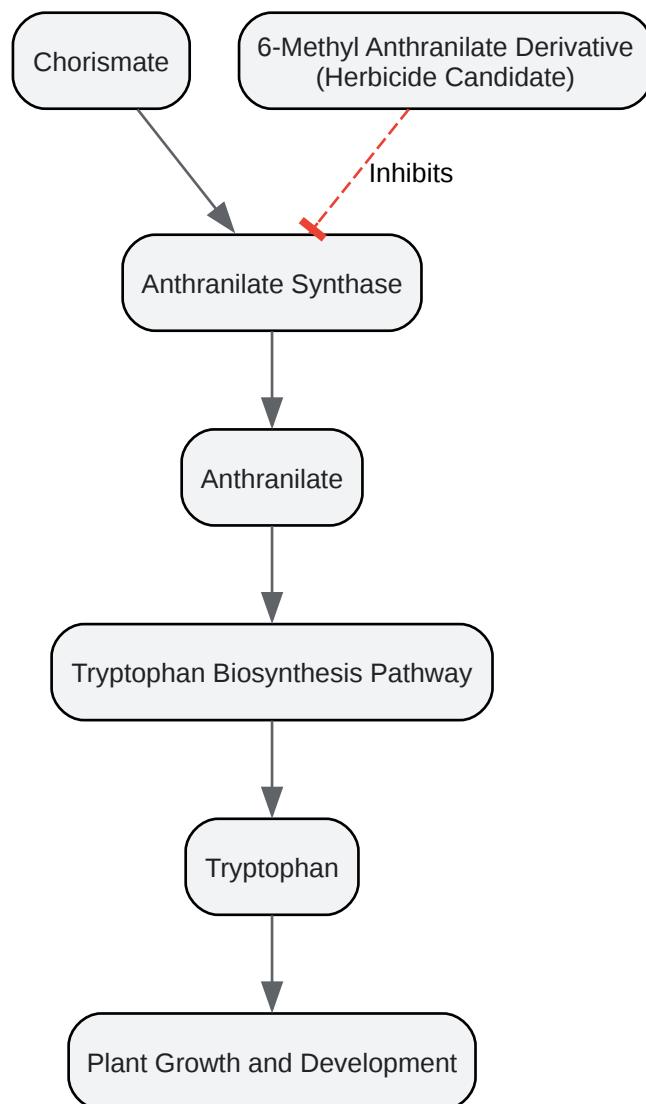
| Compound ID | Fungal Species           | Activity Metric       | Value (µg/mL) | Reference |
|-------------|--------------------------|-----------------------|---------------|-----------|
| 3a          | Phytophthora infestans   | EC <sub>50</sub>      | 2.5 - 20      | [7]       |
| 4l          | Various phytopathogens   | EC <sub>50</sub>      | 2.5 - 20      | [7]       |
| 4o          | Various phytopathogens   | EC <sub>50</sub>      | 2.5 - 20      | [7]       |
| 4a          | Sclerotinia sclerotiorum | Inhibition @ 50 µg/mL | 94.9%         | [8]       |
| 4e          | Sclerotinia sclerotiorum | Inhibition @ 50 µg/mL | 92.8%         | [8]       |
| 5g          | Sclerotinia sclerotiorum | Inhibition @ 50 µg/mL | 81.4%         | [8]       |

### III. Application in Herbicide Research

While less explored, there is potential for developing herbicides from **2-amino-5-methylbenzoic acid** derivatives. For instance, 6-methyl anthranilate has been shown to exhibit herbicidal activity through the inhibition of anthranilate synthase.[9]

#### A. Potential Mode of Action: Inhibition of Anthranilate Synthase

Anthranilate synthase is a key enzyme in the tryptophan biosynthesis pathway in plants. Inhibition of this enzyme can lead to a deficiency in tryptophan and other essential aromatic compounds, resulting in plant death.



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Potential herbicidal mode of action.

## B. Synthesis of Herbicidal Candidates

The synthesis of herbicidal candidates could involve the esterification of **2-amino-5-methylbenzoic acid** and subsequent modifications to enhance uptake and in-planta stability.

### Protocol 4: Esterification of **2-Amino-5-methylbenzoic Acid**

- Materials:
  - 2-Amino-5-methylbenzoic acid**

- Alcohol (e.g., Methanol, Ethanol)
- Acid catalyst (e.g., Sulfuric acid)
- Standard glassware for esterification

- Procedure:
  - Dissolve **2-amino-5-methylbenzoic acid** in an excess of the desired alcohol.
  - Add a catalytic amount of concentrated sulfuric acid.
  - Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
  - After completion, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
  - Extract the ester with an organic solvent, wash with water, and dry over an anhydrous salt (e.g., sodium sulfate).
  - Remove the solvent under reduced pressure to obtain the crude ester, which can be purified by distillation or chromatography.

## Conclusion

**2-Amino-5-methylbenzoic acid** represents a promising starting material for the synthesis of novel agrochemicals. Its application is most established in the development of anthranilic diamide insecticides, but its potential extends to the creation of new fungicides and herbicides. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound and to develop the next generation of crop protection agents. Further research into the structure-activity relationships of **2-amino-5-methylbenzoic acid** derivatives is warranted to fully exploit its potential in agrochemical innovation.

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